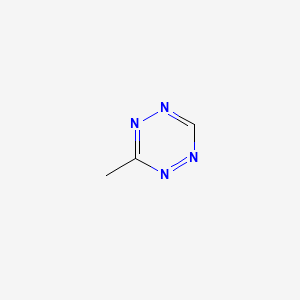
3-Methyl-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2,4,5-tetrazine is a heterocyclic compound containing four nitrogen atoms in a six-membered ring. This compound is part of the tetrazine family, known for their unique chemical properties and applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4,5-tetrazine typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine under acidic conditions to form the tetrazine ring . Another approach involves the oxidation of dihydro derivatives using oxidizing agents such as hydrogen peroxide, ferric chloride, or bromine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis and solid-phase synthesis. These methods offer high yields and efficiency, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.
Reduction: Reduction reactions can convert tetrazine to dihydrotetrazine derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the tetrazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ferric chloride, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products: The major products formed from these reactions include multi-substituted pyridazines, dihydrotetrazines, and various functionalized tetrazine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the cycloaddition process . The molecular targets and pathways involved in its biological applications include cellular labeling and imaging, where the tetrazine reacts with strained alkenes or alkynes to form covalent bonds with target biomolecules .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine: Less electron-deficient and less reactive compared to tetrazines.
1,3,5-Triazine: Known for its stability and use in various industrial applications.
Tetrazole: Contains a five-membered ring with four nitrogen atoms, used in pharmaceuticals and explosives.
Uniqueness of 3-Methyl-1,2,4,5-tetrazine: this compound stands out due to its high reactivity in cycloaddition reactions and its versatility in various scientific applications. Its unique electronic properties make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
67131-36-6 |
|---|---|
Molekularformel |
C3H4N4 |
Molekulargewicht |
96.09 g/mol |
IUPAC-Name |
3-methyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C3H4N4/c1-3-6-4-2-5-7-3/h2H,1H3 |
InChI-Schlüssel |
WOOLHAYYIPLSKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=CN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


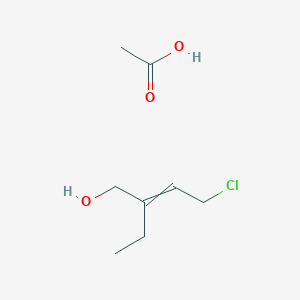
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
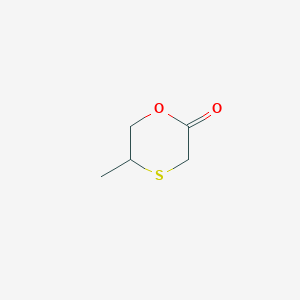
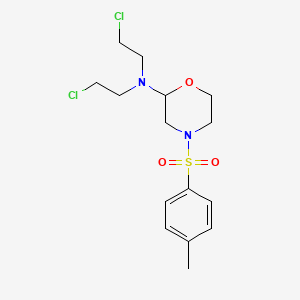
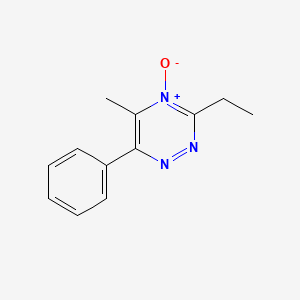
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

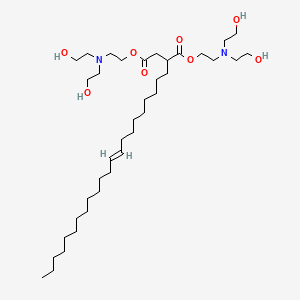
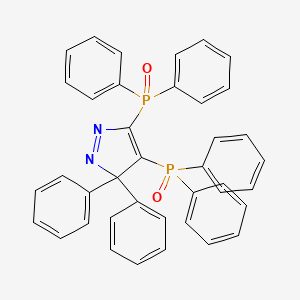
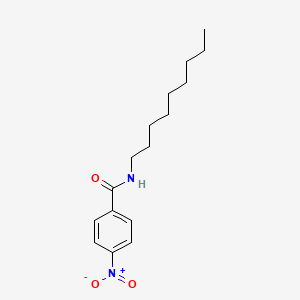
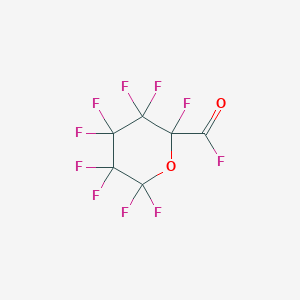
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
